6-Isobutoxy-5-methylpyridin-3-amine
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Overview
Description
6-Isobutoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutoxy-5-methylpyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with isobutylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Isobutoxy-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Isobutoxy-5-methylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Isobutoxy-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Isobutoxy-5-methylpyridin-3-amine.
2-Methylpyridin-3-amine: A structurally similar compound with different substituents.
6-Isopropoxy-5-methylpyridin-3-amine: A compound with a similar structure but different alkoxy group.
Uniqueness
This compound is unique due to the presence of the isobutoxy group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-6-(2-methylpropoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCSPVWVTKLWBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734402 |
Source
|
Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249789-40-9 |
Source
|
Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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